molecular formula C10H9NOS2 B5823924 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 1986-40-9

5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5823924
CAS RN: 1986-40-9
M. Wt: 223.3 g/mol
InChI Key: WKBKYNUBRWILMY-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as rhodanine, is a heterocyclic organic compound with various applications in scientific research. This compound has a unique structure and properties that make it an important tool in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. Rhodanine derivatives have been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. They have also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. Rhodanine derivatives have also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Rhodanine and its derivatives have been shown to have various biochemical and physiological effects. They have been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Rhodanine derivatives have also been shown to have antitumor activity, which may be useful in the development of new anticancer drugs. Additionally, 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives have been found to have antiviral and antimicrobial activity, which may be useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

Rhodanine and its derivatives have several advantages for use in lab experiments. They are relatively easy to synthesize and purify, and they have a wide range of applications in scientific research. However, there are also some limitations to the use of 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments. For example, some 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives may be toxic to cells, which can limit their usefulness in certain experiments. Additionally, the mechanism of action of 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives. One area of research is the development of new 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of the mechanism of action of 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives, which may lead to the development of new drugs with novel mechanisms of action. Additionally, 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one derivatives may have applications in the development of new imaging agents for use in diagnostic imaging.

Synthesis Methods

Rhodanine can be synthesized through the reaction of thiosemicarbazide with a ketone or aldehyde in the presence of an acid catalyst. The reaction produces a yellow crystalline solid that is easily purified through recrystallization. This method of synthesis is widely used in the preparation of 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives.

Scientific Research Applications

Rhodanine and its derivatives have numerous applications in scientific research. They have been extensively studied for their potential as anticancer, antiviral, and antimicrobial agents. Rhodanine derivatives have also been investigated for their ability to inhibit various enzymes, such as tyrosinase, carbonic anhydrase, and acetylcholinesterase. Additionally, 5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7-9(12)11(10(13)14-7)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBKYNUBRWILMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=S)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260101
Record name 5-Methyl-3-phenyl-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1986-40-9
Record name 5-Methyl-3-phenyl-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1986-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 5-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC105977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3-phenyl-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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